molecular formula C20H20N2O2 B14984008 2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B14984008
M. Wt: 320.4 g/mol
InChI Key: ONNMLDZNSGZGEE-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a quinoline ring and a dimethylphenoxy group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated quinoline compound.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the phenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide: Unique due to its specific substitution pattern on the quinoline and phenoxy rings.

    Other Acetamides: Compounds with similar acetamide linkages but different substituents on the aromatic rings.

    Quinoline Derivatives: Compounds with various functional groups attached to the quinoline ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C20H20N2O2/c1-13-7-10-17(11-14(13)2)24-12-19(23)22-18-6-4-5-16-9-8-15(3)21-20(16)18/h4-11H,12H2,1-3H3,(H,22,23)

InChI Key

ONNMLDZNSGZGEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C)C

Origin of Product

United States

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